molecular formula C8H13NO B1307387 octahydro-4H-cyclopenta[b]pyridin-4-one CAS No. 92658-00-9

octahydro-4H-cyclopenta[b]pyridin-4-one

Katalognummer: B1307387
CAS-Nummer: 92658-00-9
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: ARUFORLDGOXCSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydro-4H-cyclopenta[b]pyridin-4-one is a bicyclic compound with the molecular formula C8H13NO. It features a fused ring system consisting of a cyclopentane ring and a pyridine ring, both of which are fully saturated.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing octahydro-4H-cyclopenta[b]pyridin-4-one involves a Lewis acid-catalyzed cascade aza-Piancatelli reaction followed by [3+3] and [4+2] cycloaddition reactions . This method is noted for its efficiency and the ability to produce the desired compound in good yields. The reaction typically requires the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions as those employed in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products .

Analyse Chemischer Reaktionen

Cascade Aza-Piancatelli and [3+3]/[4+2] Cycloaddition Reactions

This compound serves as a precursor in pot-, atom-, and step-economical (PASE) syntheses. A 2023 study demonstrated its formation via a cascade aza-Piancatelli rearrangement followed by [3+3] or [4+2] cycloadditions under Lewis acid catalysis (e.g., Sc(OTf)₃ or Yb(OTf)₃) .

Reaction StepConditionsProductsYield (%)Selectivity
Aza-Piancatelli rearrangementFuryl carbinols, 80°C, Sc(OTf)₃Cyclopentenone intermediates75–85High diastereoselectivity
[3+3] Cycloaddition100°C, tolueneOctahydro-4H-cyclopenta[b]pyridin-6-one65–78>20:1 dr
[4+2] CycloadditionYb(OTf)₃, 12 hGracilamine-like frameworks70Regioselective

Key findings:

  • The reaction tolerates diverse substituents on furyl carbinols, enabling access to polycyclic alkaloid cores .

  • Diastereoselectivity arises from steric effects in the bicyclic transition state .

Domino Aza-Piancatelli/Diels–Alder Reaction

A 2019 study utilized octahydro-4H-cyclopenta[b]pyridin-4-one derivatives in a domino reaction to synthesize angular 5–6–5 aza-tricycles :

  • Aza-Piancatelli Rearrangement :

    • Substrate: Furyl alcohol derivatives.

    • Conditions: BF₃·OEt₂, CH₂Cl₂, 0°C → rt.

    • Intermediate: Cyclopentenone-azacycle.

  • Intramolecular Diels–Alder Reaction :

    • Conditions: 80°C, 12 h.

    • Product: Hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole.

    • Yield: 82–89% (six contiguous stereocenters).

BBr₃-Mediated Cleavage :
Treatment of the oxa-bridged adduct with BBr₃ (CH₂Cl₂, −78°C) yields octahydro-1H-cyclopenta[cd]isoindole , a core structure of gracilamine alkaloids .

Functionalization via Retro-Aza-Piancatelli Reactions

Recent work (2022) demonstrated retro-aza-Piancatelli rearrangement of methyl furylacrylates with anilines to yield cyclopenta[b]pyrrolidinones :

  • Conditions: Sc(OTf)₃, DCE, 60°C.

  • Yield: 72–88%.

  • Stereochemistry: Controlled by N-protecting groups (e.g., Boc vs. Ts).

Catalytic Asymmetric Variants

Chiral Lewis acids (e.g., Co(II)/SPDO complex) enable enantioselective aza-Piancatelli rearrangements:

  • Substrate: Alkenylfurans.

  • Catalyst: Co(OTf)₂/(R)-SPDO (10 mol%).

  • Yield: 85–92%, 90–98% ee.

Key Reactivity Trends

  • Lewis Acid Dependence : Sc(III), Yb(III), and BF₃·OEt₂ are critical for activating carbonyl groups and directing stereochemistry .

  • Solvent Effects : Nonpolar solvents (toluene, DCE) favor cycloadditions; polar aprotic solvents enhance rearrangement kinetics .

  • Steric and Electronic Modulation : Substituents on the furyl carbinol dictate reaction pathway ([3+3] vs. [4+2] cycloaddition) .

For synthetic applications, this compound’s versatility in generating complex polycycles positions it as a strategic intermediate in alkaloid synthesis and drug discovery .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Octahydro-4H-cyclopenta[b]pyridin-4-one and its derivatives have been investigated for their potential as pharmaceutical agents. Notably, compounds derived from this scaffold exhibit activity against the retinol-binding protein 4 (RBP4), which is implicated in metabolic disorders. A study demonstrated that a bicyclic analogue of this compound showed a robust reduction of circulating plasma RBP4 levels in rodent models, suggesting its potential for treating obesity and related conditions .

Synthetic Pathways

The synthesis of octahydro-4H-cyclopenta[b]pyridin-6-one has been achieved through cascade reactions, showcasing its versatility in synthetic organic chemistry. Techniques such as Lewis acid catalysis and aza-Piancatelli reactions have been employed to construct complex molecular frameworks that include this compound . The ability to generate diverse derivatives enhances the scope for drug development.

Case Study: RBP4 Antagonists

A specific case study involved the development of non-retinoid RBP4 antagonists based on this compound. The compounds were designed to improve binding affinity and pharmacokinetic properties, leading to significant reductions in serum RBP4 levels in vivo. This highlights the compound's relevance in addressing metabolic syndromes .

Polymeric Applications

In the realm of material science, this compound is being explored for its incorporation into polymeric formulations. Its unique structure allows it to function as a building block for polymers used in cosmetic formulations, which require stability and favorable sensory properties. The compound's characteristics can enhance the performance of emulsifiers and film formers in personal care products .

The ongoing research into this compound suggests numerous avenues for future exploration:

  • Drug Development : Further optimization of derivatives for enhanced therapeutic effects against metabolic diseases.
  • Cosmetic Formulations : Investigating its role as an active ingredient in skin care products, focusing on moisturizing and anti-aging properties.
  • Polymer Science : Developing new materials that incorporate this compound for improved performance in various industrial applications.

Wirkmechanismus

The mechanism by which octahydro-4H-cyclopenta[b]pyridin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Octahydro-4H-cyclopenta[b]pyridin-4-one is unique due to its specific ring structure and the presence of both a cyclopentane and a pyridine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biologische Aktivität

Octahydro-4H-cyclopenta[b]pyridin-4-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including cyclization reactions and hydrogenation processes. The synthesis often involves starting from readily available precursors and may include steps such as:

  • Cyclization : Formation of the cyclopenta[b]pyridine core.
  • Hydrogenation : Reduction of double bonds to yield the saturated derivative.
  • Functionalization : Introduction of substituents to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. A library of novel analogues was synthesized and tested against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The results indicated that several compounds significantly reduced cell viability, with IC50 values demonstrating potent activity at low concentrations (Table 1) .

CompoundCell LineIC50 (µM)% Viability (100 µM)
17dHeLa5.233%
17eCaCo-26.141%
17gbHeLa4.839%

Neurotropic Activity

The compound has also been investigated for its neurotropic effects. In a study assessing anticonvulsant and anxiolytic properties, this compound derivatives exhibited dual-action capabilities, suggesting potential use in treating neurological disorders .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Compounds derived from this scaffold demonstrated effectiveness against various bacterial strains, indicating potential applications in antibiotic development .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Key Enzymes : Some derivatives act as inhibitors of enzymes like monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism.
  • Receptor Modulation : Certain compounds have been shown to interact with neurotransmitter receptors, influencing neurological pathways.
  • Cell Cycle Disruption : The anticancer effects are partly due to the ability of these compounds to disrupt normal cell cycle progression, leading to apoptosis in cancer cells.

Case Studies

Several studies have provided insights into the efficacy of this compound derivatives:

  • Study on RBP4 Antagonists : A related compound demonstrated significant binding affinity to retinol-binding protein 4 (RBP4), leading to a reduction in serum RBP4 levels by over 90% in vivo . This suggests a potential application in metabolic disorders.
  • Neuroprotective Effects : A specific derivative was reported to improve neuronal viability in models of oxidative stress, showcasing its potential as a neuroprotective agent .

Eigenschaften

IUPAC Name

1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-4-5-9-7-3-1-2-6(7)8/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUFORLDGOXCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.